molecular formula C12H12ClFN2O3 B13345522 (R)-N-(3-Chloro-5-fluorobenzyl)-3-hydroxy-2-oxopyrrolidine-3-carboxamide

(R)-N-(3-Chloro-5-fluorobenzyl)-3-hydroxy-2-oxopyrrolidine-3-carboxamide

Cat. No.: B13345522
M. Wt: 286.68 g/mol
InChI Key: KCFAYZQVFPIICJ-GFCCVEGCSA-N
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Description

®-N-(3-Chloro-5-fluorobenzyl)-3-hydroxy-2-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a hydroxy group, and a benzyl group substituted with chlorine and fluorine atoms. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(3-Chloro-5-fluorobenzyl)-3-hydroxy-2-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The synthesis begins with the preparation of 3-chloro-5-fluorobenzyl alcohol from 3-chloro-5-fluorobenzaldehyde through a reduction reaction.

    Pyrrolidine Ring Formation: The benzyl intermediate is then reacted with a suitable amine to form the pyrrolidine ring.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-N-(3-Chloro-5-fluorobenzyl)-3-hydroxy-2-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the oxidation state of the benzyl group.

    Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chlorine atom may result in a methoxy-substituted benzyl derivative.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(3-Chloro-5-fluorobenzyl)-3-hydroxy-2-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, ®-N-(3-Chloro-5-fluorobenzyl)-3-hydroxy-2-oxopyrrolidine-3-carboxamide is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving the central nervous system.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science, catalysis, and materials engineering.

Mechanism of Action

The mechanism of action of ®-N-(3-Chloro-5-fluorobenzyl)-3-hydroxy-2-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes, leading to changes in cellular metabolism and signaling.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(3-Chloro-5-fluorobenzyl)-3-hydroxy-2-oxopyrrolidine-3-carboxamide
  • (S)-N-(3-Chloro-5-fluorobenzyl)-3-hydroxy-2-oxopyrrolidine-3-carboxamide
  • ®-N-(3-Chloro-5-fluorobenzyl)-3-hydroxy-2-oxopyrrolidine-3-carboxylic acid

Uniqueness

The uniqueness of ®-N-(3-Chloro-5-fluorobenzyl)-3-hydroxy-2-oxopyrrolidine-3-carboxamide lies in its specific stereochemistry and functional groups. The presence of the ®-configuration and the combination of chlorine and fluorine atoms on the benzyl group contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H12ClFN2O3

Molecular Weight

286.68 g/mol

IUPAC Name

(3R)-N-[(3-chloro-5-fluorophenyl)methyl]-3-hydroxy-2-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C12H12ClFN2O3/c13-8-3-7(4-9(14)5-8)6-16-11(18)12(19)1-2-15-10(12)17/h3-5,19H,1-2,6H2,(H,15,17)(H,16,18)/t12-/m1/s1

InChI Key

KCFAYZQVFPIICJ-GFCCVEGCSA-N

Isomeric SMILES

C1CNC(=O)[C@]1(C(=O)NCC2=CC(=CC(=C2)Cl)F)O

Canonical SMILES

C1CNC(=O)C1(C(=O)NCC2=CC(=CC(=C2)Cl)F)O

Origin of Product

United States

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